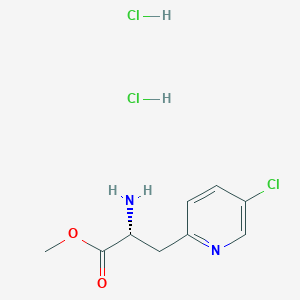

Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride

Description

Methyl (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride is a chiral compound characterized by:

- A methyl ester group at the carboxylate position.

- A (2R)-configured amino group at the alpha carbon.

- A 5-chloropyridin-2-yl substituent on the beta carbon.

- Dihydrochloride salt form, enhancing solubility and stability for pharmaceutical applications.

This compound is likely synthesized via multi-step routes involving halogenation, esterification, and resolution of stereochemistry.

Properties

Molecular Formula |

C9H13Cl3N2O2 |

|---|---|

Molecular Weight |

287.6 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoate;dihydrochloride |

InChI |

InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;;/h2-3,5,8H,4,11H2,1H3;2*1H/t8-;;/m1../s1 |

InChI Key |

PPQFNBZKGSQTHY-YCBDHFTFSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=NC=C(C=C1)Cl)N.Cl.Cl |

Canonical SMILES |

COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and methyl acrylate.

Formation of Intermediate: The initial step involves the reaction of 5-chloropyridine with methyl acrylate in the presence of a base such as sodium hydride to form an intermediate compound.

Amination: The intermediate compound is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxo derivatives such as ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2r)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : (S)-Methyl 2-Amino-3-(4-Nitrophenyl)Propanoate

- Structure : Features a 4-nitrophenyl group instead of 5-chloropyridin-2-yl.

- Synthesis: Produced via nitro derivative etherification using methanol and thionyl chloride .

- Key Differences: Electron-Withdrawing Nitro Group: Increases reactivity for downstream reduction (e.g., to 4-aminophenyl derivatives in Stage 3 of ). Aromatic System: Benzene vs.

Compound B : (S)-2-Amino-3-(4-Aminophenyl)Propan-1-ol

- Structure: Derived from Compound A via sodium borohydride reduction. Replaces the methyl ester with a hydroxyl group and the nitrophenyl with aminophenyl.

- Key Differences: Increased Polarity: Hydroxyl and amino groups enhance solubility but reduce membrane permeability.

Compound C : Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)Propanoate

- Structure : Contains a 5-fluoro-3-pyridinyl group instead of 5-chloro-2-pyridinyl.

- Key Differences :

Physicochemical and Functional Properties

| Property | Target Compound | Compound A | Compound C |

|---|---|---|---|

| Core Structure | 5-Chloropyridin-2-yl + methyl ester | 4-Nitrophenyl + methyl ester | 5-Fluoropyridin-3-yl + methyl ester |

| Stereochemistry | (2R)-configured amino group | (S)-configured amino group | Not specified (likely racemic) |

| Solubility | High (dihydrochloride salt) | Moderate (neutral ester + nitro group) | Moderate (neutral ester + fluorine) |

| Reactivity | Stable under acidic conditions | Nitro group reducible to amine | Fluorine inert under typical conditions |

| Potential Applications | Kinase inhibitors, CNS agents | Intermediate for amine derivatives | Fluorinated drug analogs |

Biological Activity

Methyl (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoate dihydrochloride, also known by its CAS number 2703746-01-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₁Cl₂N₂O₂

- Molecular Weight : 273.54 g/mol

- CAS Number : 2703746-01-2

- Purity : Typically ≥ 98%

- Storage Conditions : Inert atmosphere, 2-8°C

This compound exhibits biological activity primarily through its interaction with various biological targets. Its structure suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Antifungal Activity

Recent studies have highlighted the compound's antifungal properties. For instance, it has been evaluated against several fungal strains, showing significant inhibition rates compared to standard antifungal agents.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Inhibition Rate (%) | Control (Chlorothalonil) (%) |

|---|---|---|

| Fusarium oxysporum f. sp. cucumerinum | 90.5 | 75.0 |

| Cercospora arachidicola | 82.4 | 73.3 |

| Colletotrichum orbiculare | 83.8 | 80.0 |

| Gibberella zeae | 86.5 | 73.1 |

This data indicates that the compound not only matches but often exceeds the efficacy of established antifungal treatments, suggesting its potential as a therapeutic agent.

Case Studies

-

Study on Antifungal Efficacy :

A study conducted by Huang et al. (2021) evaluated various derivatives of pyridine compounds, including this compound, against multiple fungal pathogens. The results demonstrated that this compound exhibited broad-spectrum antifungal activity, particularly against Fusarium and Colletotrichum species . -

Molecular Docking Studies :

Molecular docking simulations have been performed to predict the binding affinity of this compound with cytochrome P450 enzymes, which are critical in the metabolism of many drugs and xenobiotics. The results indicated favorable binding interactions that could explain its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.